2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate hydrochloride
Overview
Description
2,2,2-Trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate hydrochloride is a synthetic organic compound known for its unique chemical structure and properties. It is primarily used in research settings and has applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate hydrochloride typically involves multiple steps. One common method includes the reaction of 4-(cyclohexyl(methyl)amino)-3-fluoroaniline with 2,2,2-trifluoroethyl chloroformate under controlled conditions to form the desired carbamate . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines and alcohols, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2,2,2-Trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: A simpler compound with similar trifluoroethyl functionality, used in organic synthesis and pharmaceuticals.
2,2,2-Trifluoroethylisatin Ketimines: Compounds with trifluoroethyl groups, used in asymmetric synthesis and medicinal chemistry.
Uniqueness
2,2,2-Trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate hydrochloride is unique due to its combination of trifluoroethyl and carbamate functionalities, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[4-[cyclohexyl(methyl)amino]-3-fluorophenyl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F4N2O2.ClH/c1-22(12-5-3-2-4-6-12)14-8-7-11(9-13(14)17)21-15(23)24-10-16(18,19)20;/h7-9,12H,2-6,10H2,1H3,(H,21,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVRSYUQEDQCOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=C(C=C(C=C2)NC(=O)OCC(F)(F)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClF4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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